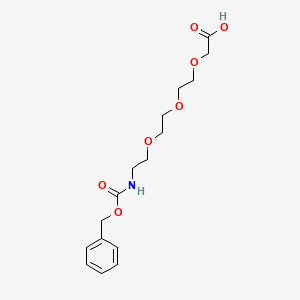
Cbz-NH-peg3-CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-NH-PEG3-CH2COOH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Cbz-NH-PEG3-CH2COOH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of Cbz-NH-PEG3-CH2COOH is 341.36 and its formula is C16H23NO7 . It appears as a viscous liquid .Chemical Reactions Analysis
As a PROTAC linker, Cbz-NH-PEG3-CH2COOH plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Cbz-NH-PEG3-CH2COOH is a viscous liquid . Its molecular weight is 341.36 and its formula is C16H23NO7 .科学的研究の応用
N-Cbz Protection of Amines in PEG
A notable application of Cbz-NH-peg3-CH2cooh derivatives involves the N-Cbz (benzyloxycarbonyl) protection of amines, which is a critical step in peptide synthesis. Research by Zhang et al. (2012) introduced an efficient, eco-friendly protocol for the N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of polyethylene glycol (PEG-600) at room temperature. This method yields N-Cbz derivatives with excellent efficiency and has been applied to both aliphatic (acyclic and cyclic) and aromatic amines. The protocol's environmental friendliness and applicability to a wide range of amines highlight its importance in organic synthesis and drug development processes (Zhang, D. Zhang, H. Zhao, Zi-yun Lin, & Haihong Huang, 2012).
Solid Dispersions Formulation
In the pharmaceutical field, solid dispersions of carbamazepine (CBZ) formulated by supercritical carbon dioxide and conventional solvent evaporation method have demonstrated enhanced drug release. Sethia and Squillante (2002) formulated solid dispersions of CBZ in PEG 8000, using supercritical fluid processing (SCP) to improve drug dissolution. This study highlights the role of PEG as a carrier in modifying drug release profiles, which is crucial for drugs with solubility or dissolution-limited bioavailability. The work underscores the potential of PEG-based formulations in enhancing the bioavailability of poorly soluble drugs through physical modifications (Sethia & Squillante, 2002).
Polymers in Drug Formulation
The study of polymers in solution and tablet-based carbamazepine cocrystal formulations by Qiu et al. (2016) provides insight into the influence of polymers like PEG on the phase transformation and dissolution rates of drug cocrystals. This research demonstrates the impact of PEG and other polymers on improving drug release rates from cocrystals, which is essential for drugs with limited bioavailability due to poor solubility. The findings contribute to the understanding of polymer-drug interactions and their effects on drug formulation and release (Qiu et al., 2016).
Drug Encapsulation and Release
The encapsulation and release behavior of telechelic nanoparticles using amphiphilic lipid-polyethylene glycol (Lipid-PEG) conjugates for the hydrophobic drug carbamazepine (CBZ) represent another significant application. The study by Zhang, Arshad, and Ullah (2015) explores how different Lipid-PEG conjugates can influence the drug encapsulation capacity and release patterns. This research is pivotal for developing drug delivery systems that can efficiently encapsulate and release drugs in a controlled manner, particularly for hydrophobic compounds (Zhang, Arshad, & Ullah, 2015).
作用機序
Target of Action
Cbz-NH-peg3-CH2cooh is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .
Mode of Action
The mode of action of Cbz-NH-peg3-CH2cooh involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Cbz-NH-peg3-CH2cooh is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, Cbz-NH-peg3-CH2cooh can selectively degrade target proteins .
Result of Action
The result of the action of Cbz-NH-peg3-CH2cooh is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of Cbz-NH-peg3-CH2cooh is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the ternary complex, and the efficiency of the proteasome can influence the efficacy of Cbz-NH-peg3-CH2cooh.
Safety and Hazards
According to the safety data sheet, Cbz-NH-PEG3-CH2COOH is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
将来の方向性
特性
IUPAC Name |
2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZCDPECWJRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-NH-peg3-CH2cooh | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

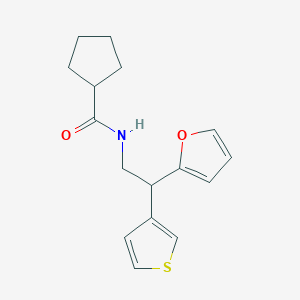
![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)
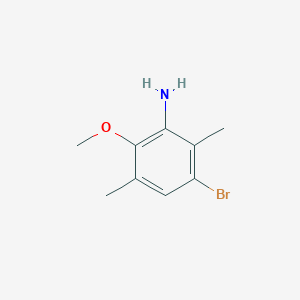

![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)
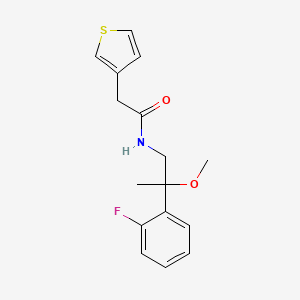
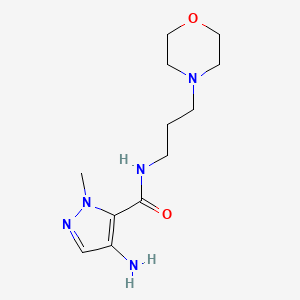
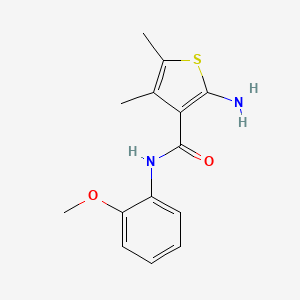
![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)
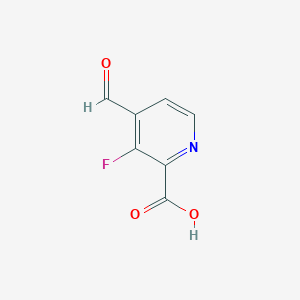
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide](/img/structure/B2472472.png)
![(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472473.png)
![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)